2,2-Dimethyl-3-pentanone

Overview

Description

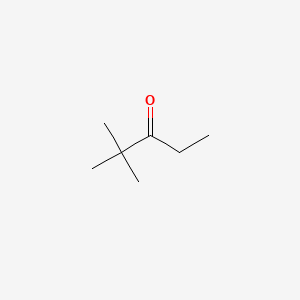

2,2-Dimethyl-3-pentanone (CAS 564-04-5), also known as ethyl tert-butyl ketone, is a branched aliphatic ketone with the molecular formula C₇H₁₄O and a molecular weight of 114.19 g/mol . Its structure features a ketone group at position 3 of a pentane backbone, with two methyl groups attached to the second carbon (Figure 1). This branching confers significant steric hindrance, influencing its physical properties and reactivity.

Preparation Methods

Synthetic Methods

Reaction of Magnesium Alkoxyl Ethyl Malonate with 2-Dimethyl Butyryl Chloride

One prominent method for synthesizing 2,2-dimethyl-3-pentanone involves the reaction of magnesium alkoxyl ethyl malonate with 2-dimethyl butyryl chloride. This method can be summarized as follows:

- Reactants : Magnesium alkoxyl ethyl malonate and 2-dimethyl butyryl chloride.

- Conditions : The reaction typically occurs under reflux conditions in an ether solvent such as tetrahydrofuran (THF) or benzene.

- Yield : The method has been reported to yield approximately 80% of the desired product after purification through distillation.

Ketonization of Isobutyric Acid

Another industrially relevant method is the ketonization of isobutyric acid. This process utilizes a catalyst to facilitate the conversion of isobutyric acid into this compound.

- Catalysts : Thorium oxide or zirconium oxide.

- Temperature : The reaction is conducted at elevated temperatures around 430°C.

- Yield : This method can achieve high yields due to its efficiency in converting fatty acids into ketones.

Alternative Preparation Routes

Direct Synthesis from 2-Pentene

A more complex method involves the catalytic conversion of 2-pentene with acetic acid, leading to the formation of amyl acetate, which can subsequently be transformed into 3-pentanone.

- Steps :

- Mix 2-pentene and acetic acid in a liquid phase with a catalyst.

- Rectify the reaction mixture to recover unreacted materials.

- Subject the resulting alcohols to catalytic dehydrogenation to yield high-purity 3-pentanone.

- Advantages : This method emphasizes sustainability by recycling reactants and minimizing waste.

Ethylene Carbonylation

A more novel approach involves reacting ethylene with carbon monoxide and water under high pressure and temperature in the presence of a noble metal catalyst.

- Conditions :

- Temperature: Above 100°C

- Pressure: At least 100 atmospheres

- Yield : This method has shown promising results in producing pentanones with high selectivity and reduced production costs.

Summary of Preparation Methods

The following table summarizes the various preparation methods for this compound:

| Method | Reactants | Catalyst/Conditions | Yield (%) |

|---|---|---|---|

| Magnesium alkoxyl ethyl malonate + Chloride | Magnesium alkoxyl ethyl malonate + Chloride | Ether solvent (THF/Benzene) | ~80% |

| Ketonization of Isobutyric Acid | Isobutyric acid | Thorium/Zirconium oxide | High |

| Direct synthesis from 2-pentene | 2-Pentene + Acetic acid | Liquid phase catalyst | Variable |

| Ethylene Carbonylation | Ethylene + Carbon monoxide + Water | Noble metal catalyst | High |

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-pentanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to secondary alcohols.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like Grignard reagents (RMgX) can be employed under anhydrous conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Secondary alcohols.

Substitution: Various substituted ketones depending on the nucleophile used.

Scientific Research Applications

Chemistry

2,2-Dimethyl-3-pentanone serves as a significant solvent and reagent in organic synthesis. Its unique branched structure allows it to participate in various chemical reactions:

- Solvent for Reactions : It is often used as a solvent in reactions involving nucleophilic substitutions and reductions.

- Reagent in Organic Synthesis : The compound can be utilized in the synthesis of other organic molecules, including pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is employed as a model compound for studying enzyme-catalyzed reactions involving ketones. Its reactivity profile allows researchers to investigate the mechanisms of action of various enzymes.

Medicine

The compound is being explored for its potential in pharmaceutical synthesis. For instance, it can act as an intermediate in the production of various medicinal compounds. Studies have indicated its utility in synthesizing drugs that target specific biological pathways .

Industry

In industrial applications, this compound is used in the production of fragrances and flavors due to its pleasant odor profile. Additionally, it finds applications as a solvent in coatings and adhesives .

Case Study 1: Enzyme-Catalyzed Reactions

A study investigated the kinetics of enzyme-catalyzed reactions using this compound as a substrate. The results highlighted the compound's ability to undergo nucleophilic addition reactions efficiently, providing insights into enzyme specificity and efficiency .

Case Study 2: Pharmaceutical Synthesis

Research into the synthesis of novel pharmaceuticals has demonstrated that this compound can be effectively used as an intermediate. In one study, it was reacted with various amines to form complex molecular structures that exhibit potential therapeutic effects .

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-pentanone involves its interaction with various molecular targets and pathways. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon. This interaction can lead to the formation of various intermediates and products, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Key Properties:

- Boiling Point: 63–64°C at 10 Torr (for its brominated derivative, 4-bromo-2,2-dimethyl-3-pentanone) .

- Density : ~1.25 g/cm³ (estimated for derivatives) .

- Solubility: Limited solubility in water due to hydrophobic branching; higher solubility in organic solvents.

The compound is primarily used in organic synthesis, particularly in regioselective enolate formation, where its steric bulk favors a single enolate configuration .

The following section compares 2,2-dimethyl-3-pentanone with structurally related ketones, focusing on molecular features, thermodynamic stability, reactivity, and biological activity.

Table 1: Structural and Thermodynamic Comparison

Key Observations:

Thermodynamic Stability: this compound exhibits greater gas-phase stability than diisopropyl ketone (residual ΔH: -327.98 vs. -311.10 kJ/mol) due to the electron-donating effects of the tert-butyl group . In contrast, 2-methyl-3-pentanone has lower stability (-311.25 kJ/mol), likely due to reduced branching and increased conformational flexibility.

Steric Effects on Reactivity: Enolate Formation: this compound forms a single enolate under most conditions due to the stability of the less hindered enolate, whereas 2-methyl-3-pentanone can yield both E and Z enolates depending on reaction conditions (e.g., solvent, base) . The additional methyl groups in the former create steric bulk that prevents binding to insect olfactory receptors .

Physical Properties: Boiling Points: Increased branching reduces intermolecular Van der Waals interactions, leading to lower boiling points. For example, this compound (unreported exact value) is expected to boil lower than its linear analog, 3-pentanone (102°C), but higher than diisopropyl ketone (~124°C) due to differences in molecular packing . Solubility: Derivatives like 4-bromo-2,2-dimethyl-3-pentanone exhibit low water solubility (2.3 g/L at 25°C) due to hydrophobic substituents .

Biological Activity

2,2-Dimethyl-3-pentanone (CAS No. 564-04-5), also known as tert-butyl ethyl ketone, is a ketone with a molecular formula of CHO. Its biological activity is of interest due to its potential applications in various fields such as organic synthesis, pharmaceuticals, and its role as a solvent. This article explores the biological properties, potential therapeutic effects, and safety considerations associated with this compound.

- Molecular Weight : 114.19 g/mol

- Melting Point : -45°C

- Boiling Point : 124.85°C

- Density : 0.808 g/mL

- Refractive Index : 1.4028

Case Studies and Research Findings

-

Oxidation and Combustion Studies :

Research has indicated that this compound demonstrates unique combustion characteristics when subjected to low-temperature oxidation conditions. A study conducted using a jet-stirred reactor revealed that the compound exhibited negative temperature coefficient (NTC) behavior during ignition delay time (IDT) measurements . This behavior is critical for understanding its reactivity in combustion processes. -

Biological Implications :

Although specific studies focusing solely on the biological implications of this compound are sparse, its structural similarity to other ketones suggests potential interactions with biological systems. For instance, ketones can influence metabolic pathways and may have implications in energy metabolism . -

Potential Applications in Organic Synthesis :

The compound's reactivity makes it a candidate for use in organic synthesis processes, particularly in the formation of more complex molecules. Its role as a solvent in chemical reactions further enhances its utility within laboratory settings .

Safety Profile

The safety profile of this compound indicates that it is flammable and can cause irritation upon contact with skin or mucous membranes. The following safety measures are recommended:

| Hazard Type | Description |

|---|---|

| Flammability | GHS02 (Flammable liquid) |

| Health Risks | GHS07 (Harmful if inhaled) |

| Precautionary Measures | Use personal protective equipment; ensure adequate ventilation |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2,2-dimethyl-3-pentanone, and how can they be experimentally validated?

- Answer : The compound (CAS 564-04-5) has a molecular formula of C₇H₁₄O and molecular weight 114.19 g/mol. Key properties include a boiling point of 125.6°C and enthalpy of vaporization (ΔvapH) of 36.09 kJ/mol at the boiling point . Experimental validation methods:

- Boiling point : Distillation under controlled pressure (e.g., ASTM D1078).

- Vaporization enthalpy : Calorimetric techniques or Clausius-Clapeyron equation applied to vapor pressure data .

- Purity assessment : Gas chromatography (GC) with flame ionization detection, as commercial samples often achieve ≥99% purity .

Q. How can researchers synthesize this compound, and what are common impurities?

- Answer : A standard synthesis route involves the alkylation of ethyl acetoacetate followed by hydrolysis and decarboxylation. Alternative methods include tert-butyl ethyl ketone oxidation. Key impurities may include:

- Isomeric byproducts (e.g., 3,3-dimethyl derivatives) due to steric hindrance during alkylation.

- Residual solvents : GC-MS or NMR can identify trace solvents like hexanes or ethyl acetate.

- Methodological refinement : Use bulky bases (e.g., LDA) to minimize side reactions, as noted in enolate formation studies .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Answer :

- ¹H NMR : Look for a singlet at δ ~1.05 ppm (6H, 2×CH₃) and a triplet at δ ~2.35 ppm (2H, CH₂CO) .

- ¹³C NMR : Peaks at ~210 ppm (ketone C=O), ~45 ppm (quaternary C), and ~25 ppm (CH₃ groups) .

- IR : Strong absorption at ~1715 cm⁻¹ (C=O stretch) and ~1360 cm⁻¹ (gem-dimethyl bending) .

Advanced Research Questions

Q. Why does this compound exhibit limited enolate regioselectivity compared to other ketones?

- Answer : The steric bulk of the gem-dimethyl groups restricts deprotonation to a single α-carbon, favoring the formation of one enolate isomer regardless of reaction conditions (e.g., solvent or base). For example, even with HMPA—a solvent that typically enhances enolate diversity—this compound forms a single enolate due to thermodynamic stability . Contrast this with less hindered ketones like 2-methyl-3-pentanone, which show solvent-dependent selectivity .

Q. How can computational methods resolve discrepancies in thermodynamic data for this compound?

- Answer : Experimental ΔfH° (enthalpy of formation) values may deviate from calculated ones (e.g., residual = -381.60 kJ/mol in gas-phase calculations ). Mitigation strategies:

- Composite methods : Use G4 or CBS-QB3 for higher accuracy.

- Solvent corrections : Apply COSMO-RS to account for solvation effects in liquid-phase measurements .

- Validation : Cross-reference with NIST data or high-precision calorimetry.

Q. What challenges arise in interpreting the mass spectrum of this compound, and how can they be addressed?

- Answer : Key fragmentation pathways include:

- McLafferty rearrangement : Loss of C₂H₄ from the ethyl group (m/z 86).

- α-cleavage : Formation of a tert-butyl ion (m/z 57) and acetyl fragment (m/z 43).

- Challenges : Overlap of fragments with isomers (e.g., 3,3-dimethyl-2-pentanone). Solutions:

- High-resolution MS (HRMS) to distinguish exact masses.

- Tandem MS (MS/MS) to confirm fragmentation patterns .

Q. What role does steric hindrance play in the reactivity of this compound in nucleophilic additions?

- Answer : The gem-dimethyl groups hinder nucleophilic attack at the carbonyl carbon, reducing reactivity in reactions like Grignard additions. To enhance reactivity:

- Use Lewis acids (e.g., BF₃) to polarize the carbonyl group.

- Employ bulky nucleophiles (e.g., tert-butyllithium) to exploit steric complementarity .

- Compare kinetic data with less hindered analogs (e.g., 3-pentanone) to quantify steric effects .

Properties

IUPAC Name |

2,2-dimethylpentan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-5-6(8)7(2,3)4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLNUTKMHYLQCQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10204971 | |

| Record name | 3-Pentanone, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

564-04-5 | |

| Record name | 2,2-Dimethyl-3-pentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000564045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethyl-3-pentanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pentanone, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Dimethyl-3-pentanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-Dimethyl-3-pentanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3VJP6F44A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.